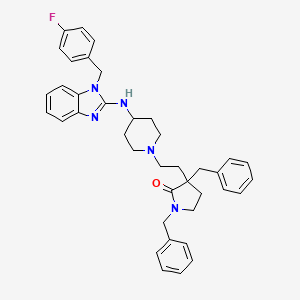![molecular formula C14H11Cl2N3O3 B1244634 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B1244634.png)
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound features a pyridine ring and a dichlorophenoxy acetate moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE typically involves the following steps:
Formation of the Schiff Base: The primary amine (pyridin-2-ylamine) reacts with an aldehyde or ketone to form the Schiff base. This reaction is usually carried out in an ethanol solvent with a catalytic amount of acid to facilitate the condensation reaction.
Introduction of the Dichlorophenoxy Acetate Moiety: The Schiff base is then reacted with 2,4-dichlorophenoxyacetic acid or its derivatives under basic conditions to introduce the dichlorophenoxy acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the Schiff base linkage, converting it back to the primary amine and the corresponding aldehyde or ketone.
Substitution: The dichlorophenoxy acetate moiety can undergo nucleophilic substitution reactions, especially at the chlorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of primary amines and aldehydes/ketones.
Substitution: Formation of substituted dichlorophenoxy acetate derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE is used as a ligand in coordination chemistry
Biology
The compound has been studied for its interaction with biological macromolecules such as DNA and proteins. Its ability to bind to DNA makes it a potential candidate for use in gene regulation studies and as a probe in molecular biology.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They are investigated for their antimicrobial, anticancer, and anti-inflammatory activities.
Industry
In the industrial sector, the compound can be used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its unique structure allows for the development of novel compounds with enhanced biological activities.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE involves its interaction with specific molecular targets. For instance, its binding to DNA can inhibit the replication process, making it useful in anticancer research. The compound can also interact with enzymes, altering their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the dichlorophenoxy acetate moiety.
2-Amino-5-bromopyridine: Contains a bromine atom instead of the dichlorophenoxy group.
2-Aminopyrimidine: Shares the amino group but has a different ring structure.
Uniqueness
The uniqueness of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE lies in its combination of a Schiff base with a dichlorophenoxy acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H11Cl2N3O3 |
|---|---|
Molecular Weight |
340.2 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-9-4-5-12(10(16)7-9)21-8-13(20)22-19-14(17)11-3-1-2-6-18-11/h1-7H,8H2,(H2,17,19) |
InChI Key |
AAYBTXIBUFVFKT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
Isomeric SMILES |
C1=CC=NC(=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl)/N |
Canonical SMILES |
C1=CC=NC(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,7S,8R,9S,12S,17S)-7,8-dihydroxy-1,12,17-trimethyl-10,13-dioxatetracyclo[7.7.1.02,7.011,15]heptadec-11(15)-ene-14,16-dione](/img/structure/B1244551.png)
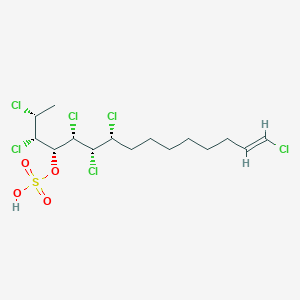
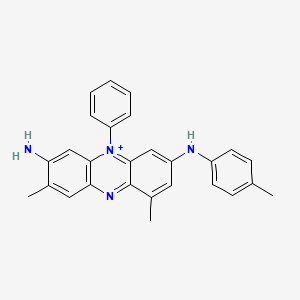
![3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one](/img/structure/B1244555.png)
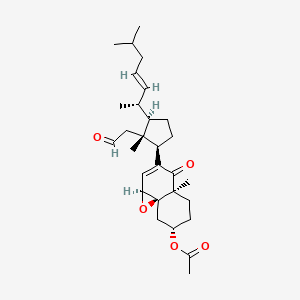
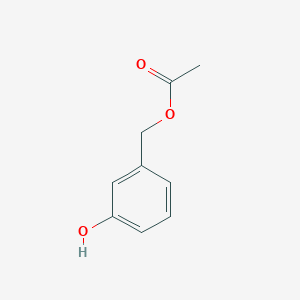

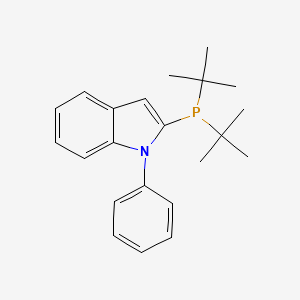
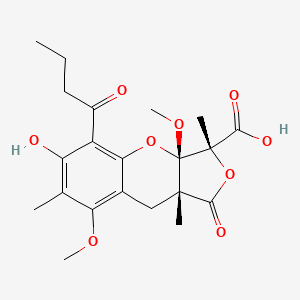

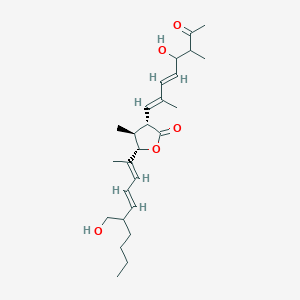
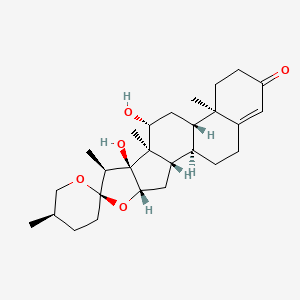
![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)
